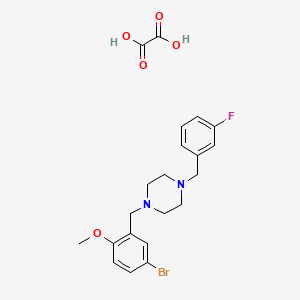![molecular formula C12H20N4O3S B5134559 N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide](/img/structure/B5134559.png)
N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide, commonly known as DMS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CAIX has been shown to have therapeutic potential in cancer treatment, making DMS an important compound for cancer research.
作用机制
DMS inhibits the activity of N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide by binding to the enzyme's active site. This inhibition leads to a decrease in the pH of the extracellular environment surrounding cancer cells, which in turn leads to a decrease in the activity of proteases and other enzymes that are necessary for cancer cell invasion and metastasis. Additionally, the low pH environment created by N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects
DMS has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activity of other enzymes that are important for cancer cell survival. DMS has also been shown to decrease the expression of genes that are involved in cancer cell proliferation and metastasis.
实验室实验的优点和局限性
One of the main advantages of using DMS in lab experiments is its specificity for N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide-expressing cancer cells. This allows for targeted inhibition of cancer cells without affecting healthy cells. Additionally, DMS has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using DMS in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are several potential future directions for research involving DMS. One area of interest is the development of more potent and selective N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide inhibitors, which could lead to more effective cancer therapies. Additionally, DMS could be further investigated for its potential use in imaging and diagnosis of cancer. Finally, research could be done to investigate the use of DMS in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
合成方法
DMS can be synthesized through a multi-step process involving the reaction of 2-(4-morpholinyl)-3-pyridinylmethanol with dimethylamine and chlorosulfonic acid. The resulting product is then purified through recrystallization to obtain DMS in its pure form.
科学研究应用
DMS has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, it has been shown to have selective cytotoxicity against cancer cells that overexpress N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide, making it a promising candidate for targeted cancer therapy. DMS has also been investigated for its potential use in imaging and diagnosis of cancer, as N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide is a biomarker for many types of cancer.
属性
IUPAC Name |
4-[3-[(dimethylsulfamoylamino)methyl]pyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-15(2)20(17,18)14-10-11-4-3-5-13-12(11)16-6-8-19-9-7-16/h3-5,14H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDKQONSAKXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(dimethylamino)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5134476.png)
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5134486.png)
![N-cyclopentyl-2-(1H-imidazol-1-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5134489.png)
![2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile](/img/structure/B5134508.png)
![methyl 5-{ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}-5-oxopentanoate](/img/structure/B5134520.png)
![2-[(3-bromobenzyl)thio]-N-ethylacetamide](/img/structure/B5134528.png)
![cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5134538.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5134543.png)



![ethyl 4,10-bis(2-ethylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134566.png)
![1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5134574.png)
![4-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5134582.png)